molecular formula C32H29N3O3S B296960 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide

Katalognummer B296960
Molekulargewicht: 535.7 g/mol
InChI-Schlüssel: RZGTUTOKHWDILW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide, also known as BZB, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BZB is a thiazolidinone derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.

Wirkmechanismus

The mechanism of action of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with various molecular targets in cells. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to activate PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, leading to increased insulin sensitivity and decreased blood glucose levels. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
In cancer cells, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases, a family of proteases that cleave cellular proteins and lead to cell death. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, leading to decreased blood glucose levels. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activation of NF-κB, leading to decreased inflammation.
In cancer cells, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis and inhibit cell growth by activating the intrinsic apoptotic pathway and inhibiting the activity of HDACs. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the aggregation of Aβ peptides, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its potential as a multi-targeted agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. Another advantage of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for further studies.
One limitation of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Another limitation of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its potential toxicity and side effects, which need to be further studied in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide. One direction is the further optimization of the synthesis method to improve the yield and purity of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide. Another direction is the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide in animal models to evaluate its pharmacokinetics, toxicity, and efficacy in vivo.
In addition, future studies should focus on identifying the molecular targets of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide and its mechanism of action in various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies should also investigate the potential synergistic effects of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide with other drugs or therapies for the treatment of these diseases. Finally, the development of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide as a potential drug candidate for the treatment of these diseases should be further explored through preclinical and clinical studies.

Synthesemethoden

The synthesis of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide involves the reaction of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid with N-(1-phenylethyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been studied as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been studied as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In drug discovery, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been studied as an anticancer agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.

Eigenschaften

Molekularformel

C32H29N3O3S

Molekulargewicht

535.7 g/mol

IUPAC-Name

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C32H29N3O3S/c1-22(24-12-6-3-7-13-24)33-31(38)27-14-8-9-15-28(27)34-30(37)25-16-18-26(19-17-25)32-35(29(36)21-39-32)20-23-10-4-2-5-11-23/h2-19,22,32H,20-21H2,1H3,(H,33,38)(H,34,37)

InChI-Schlüssel

RZGTUTOKHWDILW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.